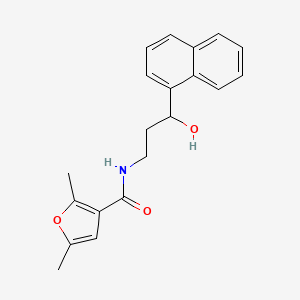
N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.392. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Ergebnisse: Mehrere synthetisierte Verbindungen zeigten moderate bis gute herbizide Aktivitäten. Insbesondere zeigten 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetat (5-A3) und Ethyl 1-(2-Acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazol-4-carboxylat (5-B4) vielversprechende herbizide Wirkungen gegen Hühnerhirse .
Entwicklung von Herbiziden
Biologische Aktivität
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, a synthetic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring and a naphthalene moiety. Its molecular formula is C18H21NO3, with a molecular weight of approximately 299.36 g/mol. The presence of hydroxyl and carboxamide functional groups suggests potential interactions with biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes linked to metabolic pathways, which could influence cellular processes such as apoptosis and proliferation.
- Receptor Modulation : The compound shows potential as a modulator of various receptors, including those involved in the central nervous system, which may contribute to its neuroprotective effects.
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Biological Activity Overview
The biological activity of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide has been evaluated in various studies:
Case Study 1: Anticancer Properties
A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as an anticancer agent, particularly in hormone-responsive cancers.
Case Study 2: Neuroprotection
In an animal model of traumatic brain injury, treatment with N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide resulted in decreased neuronal loss and improved functional recovery. This highlights its neuroprotective properties and potential for treating neurodegenerative diseases.
Case Study 3: Anti-inflammatory Effects
Research on inflammatory models indicated that the compound effectively inhibited the production of TNF-alpha and IL-6, key mediators in inflammatory responses. This positions it as a candidate for developing anti-inflammatory therapies.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-12-18(14(2)24-13)20(23)21-11-10-19(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12,19,22H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAPMAOSOAALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














